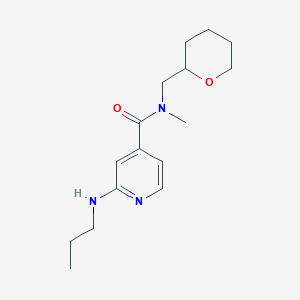![molecular formula C11H17N3 B7554918 4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a member of the pyridinylpiperazine class of compounds and has been found to exhibit potent activity against a range of biological targets. In
Mécanisme D'action
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its effects through modulation of neurotransmitter systems in the brain. CPMA has been found to bind to and activate serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. CPMA has also been found to bind to and activate adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
CPMA has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CPMA has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that plays a role in the regulation of anxiety and seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
CPMA has several advantages for use in lab experiments. It is a potent and selective compound that can be used to study the effects of serotonin and adrenergic receptor activation in vitro and in vivo. CPMA is also relatively stable and can be stored for extended periods of time. However, CPMA has some limitations for use in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, CPMA has not been extensively studied for its potential toxicological effects, which may limit its use in certain applications.
Orientations Futures
CPMA has several potential future directions for research. One area of interest is the development of CPMA-based drugs for the treatment of mood and anxiety disorders. CPMA has also been found to exhibit anticonvulsant effects, which may have potential applications in the treatment of epilepsy. Additionally, CPMA may have potential applications in the development of new imaging agents for the study of serotonin and adrenergic receptor function in the brain. Further research is needed to fully understand the potential applications of CPMA in these areas.
Méthodes De Synthèse
The synthesis of CPMA involves the reaction of 2-chloro-4-(cyclopropylamino)methylpyridine with N,N-dimethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CPMA. The synthesis method of CPMA has been optimized to produce high yields of the compound, which has enabled its use in various scientific research applications.
Applications De Recherche Scientifique
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against a range of biological targets, including serotonin receptors, adrenergic receptors, and dopamine receptors. CPMA has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Propriétés
IUPAC Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14(2)11-7-9(5-6-12-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPARIZIHNNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)



![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
